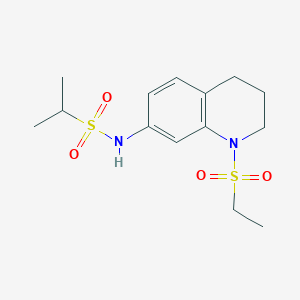
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TFPAA and is synthesized by reacting 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine.
作用機序
The mechanism of action of TFPAA is not fully understood. However, it is believed that TFPAA exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TFPAA has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. TFPAA has been found to cause cell cycle arrest in the G2/M phase, leading to the inhibition of DNA synthesis and cell division. TFPAA has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and HSV.
実験室実験の利点と制限
One of the main advantages of TFPAA is its broad-spectrum activity against cancer cells, viruses, and bacteria. TFPAA has also been found to be relatively non-toxic to normal cells. However, one of the limitations of TFPAA is its poor solubility in water, which makes it difficult to administer in vivo. TFPAA also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the study of TFPAA. One direction is to improve the solubility of TFPAA by developing new formulations or delivery systems. Another direction is to study the pharmacokinetics and pharmacodynamics of TFPAA in vivo. This will help to determine the optimal dosing regimen and the potential side effects of TFPAA. Further studies are also needed to elucidate the mechanism of action of TFPAA and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TFPAA in humans.
Conclusion:
In conclusion, TFPAA is a promising compound that has potential applications in the field of medicinal chemistry. It exhibits antitumor, antiviral, and antibacterial properties and has been found to be relatively non-toxic to normal cells. However, further studies are needed to improve the solubility and pharmacokinetics of TFPAA and to evaluate its safety and efficacy in humans.
合成法
The synthesis of TFPAA involves the reaction of 2-chloroacetyl chloride with N-(3,3,3-trifluoro-2-hydroxypropyl)morpholine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is obtained by filtration, and the crude product is purified by recrystallization. The yield of the product is around 70-80%.
科学的研究の応用
TFPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. TFPAA has been found to be effective against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). TFPAA has also been found to be effective against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXUOXEOHIPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

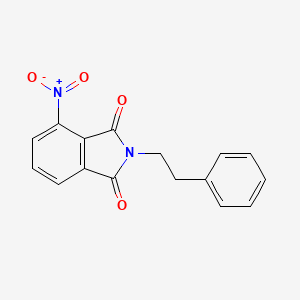
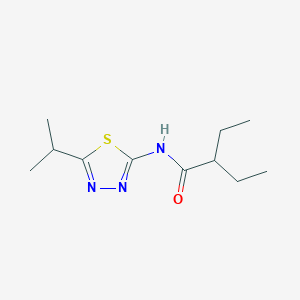
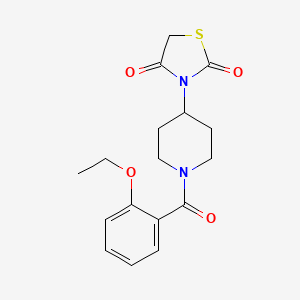


![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
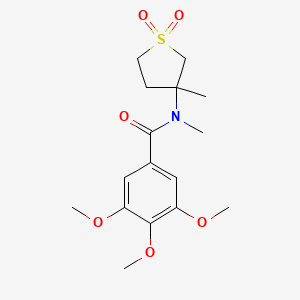
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
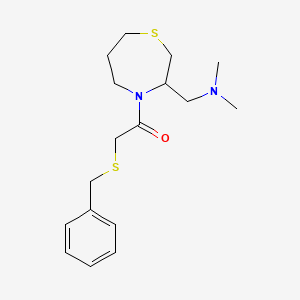
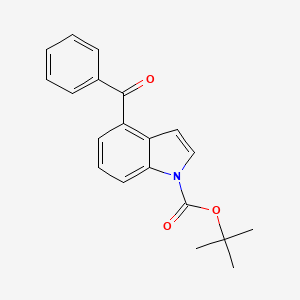
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
